Hibiscoquinone A

Description

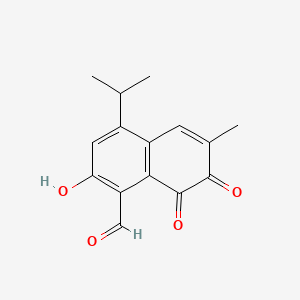

Hibiscoquinone A is a naphthoquinone derivative isolated primarily from Hibiscus species, such as Hibiscus rosa-sinensis and related plants . Its chemical structure is defined as 2-hydroxy-6-methyl-7,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde (CAS: 4241-12-7; InChIKey: OEKMRMSCUYJJHJ-UHFFFAOYSA-N) . This compound features a naphthalene core substituted with hydroxyl, methyl, dioxo, and isopropyl groups, conferring unique redox and bioactivity properties. Its presence in plant extracts correlates with enhanced metabolite profiles, suggesting a role in pharmacological synergism .

Properties

CAS No. |

74635-96-4 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

2-hydroxy-6-methyl-7,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C15H14O4/c1-7(2)9-5-12(17)11(6-16)13-10(9)4-8(3)14(18)15(13)19/h4-7,17H,1-3H3 |

InChI Key |

RYRSAPYRKZIJNE-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C(C=C2C(C)C)O)C=O)C(=O)C1=O |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2C(C)C)O)C=O)C(=O)C1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hibiscoquinone A belongs to the quinone family, sharing structural motifs with other natural and synthetic quinones. Below is a comparative analysis:

Hibiscoquinone C

- Structure: Hibiscoquinone C, also isolated from Hibiscus species, differs in substituent positions and oxidation states. While this compound has a 7,8-dioxo group, Hibiscoquinone C may feature alternative oxygenation patterns (exact structure unspecified in available data) .

- Bioactivity: Both compounds are implicated in antioxidant and cytotoxic activities, but direct comparative studies are lacking. This compound’s antineoplastic activity in ovarian cancer models is better documented .

Emodin (1,3,8-Trihydroxy-6-methylanthraquinone)

- Structure: Emodin, an anthraquinone, shares a methyl-substituted aromatic core but differs in the anthracene backbone (vs. naphthalene in this compound) and hydroxylation pattern .

- Bioactivity: Both compounds exhibit antineoplastic effects, but emodin’s mechanism involves topoisomerase II inhibition and apoptosis induction, whereas this compound’s mode of action remains unelucidated .

Lapachol

- Structure: A 2-hydroxy-1,4-naphthoquinone with a prenyl side chain. This compound’s isopropyl and aldehyde groups distinguish it .

- Bioactivity: Lapachol is a well-studied antimalarial and anticancer agent but was discontinued due to toxicity. This compound’s safety profile is less characterized, though its natural abundance suggests lower cytotoxicity .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Reported Bioactivities |

|---|---|---|---|

| This compound | Naphthalene | 2-OH, 6-CH₃, 7,8-dioxo, 4-isopropyl | Antineoplastic, DPP-IV inhibition |

| Hibiscoquinone C | Naphthalene* | Unspecified oxygenation | Antioxidant, cytotoxic (inferred) |

| Emodin | Anthracene | 1,3,8-OH, 6-CH₃ | Anticancer, anti-inflammatory |

| Lapachol | Naphthalene | 2-OH, 1,4-quinone, prenyl side chain | Antimalarial, discontinued anticancer |

Comparison with Functionally Similar Compounds

This compound’s biological activities overlap with flavonoids and enzyme inhibitors:

Quercetin

- Structure: A flavonol with a 3-hydroxyflavone backbone. No quinone moiety, unlike this compound .

- Bioactivity: Both inhibit DPP-IV, but quercetin’s broader effects (anti-inflammatory, antiviral) are better studied. This compound may offer specificity due to its quinone redox activity .

Doxorubicin

- Structure: An anthracycline antibiotic with a tetracyclic aglycone. Structurally distinct from this compound but shares quinone-related redox cycling .

- Bioactivity: Doxorubicin’s antineoplastic action involves DNA intercalation and free radical generation. This compound’s mechanism is undefined but may involve mitochondrial disruption .

Table 2: Functional Comparison with Non-Quinones

| Compound | Class | Key Mechanism | Advantages/Disadvantages |

|---|---|---|---|

| This compound | Naphthoquinone | Redox cycling, enzyme inhibition | Natural source, lower toxicity (inferred) |

| Quercetin | Flavonol | DPP-IV inhibition, antioxidant | Broad activity, poor bioavailability |

| Doxorubicin | Anthracycline | DNA intercalation, free radical generation | High efficacy, cardiotoxicity |

Q & A

Q. What methodological approaches are recommended for isolating Hibiscoquinone A from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) or column chromatography. Critical parameters include solvent polarity, temperature, and flow rate optimization to preserve compound integrity. For reproducibility, detailed protocols must specify solvent-to-material ratios, purification steps, and validation via thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural properties?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and mass spectrometry (MS) are indispensable for elucidating this compound’s molecular structure. Infrared (IR) spectroscopy can confirm functional groups, while HPLC with UV-Vis detection ensures purity. Researchers should report solvent systems, instrumentation settings (e.g., NMR frequency), and reference standards to enable cross-validation .

Q. How should researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

Initial assays should include dose-response studies using relevant cell lines (e.g., cancer, microbial) and in vitro enzymatic inhibition assays (e.g., kinase or protease targets). Controls must account for solvent effects, and IC₅₀/EC₅₀ values should be calculated using nonlinear regression models. Replication across three independent experiments minimizes variability, with data presented as mean ± standard deviation .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data for this compound across studies?

Contradictions often arise from differences in experimental conditions (e.g., cell line specificity, compound concentration ranges). Researchers should conduct meta-analyses to identify confounding variables and validate findings using orthogonal assays (e.g., gene expression profiling alongside cell viability tests). Statistical tools like ANOVA or Bayesian inference can quantify variability and isolate significant effects .

Q. How can in silico modeling complement experimental data to study this compound’s mechanism of action?

Molecular docking and molecular dynamics simulations can predict this compound’s binding affinity to target proteins (e.g., Bcl-2 in apoptosis). Researchers must validate predictions with mutagenesis studies or surface plasmon resonance (SPR) assays. Cross-referencing with databases like PubChem ensures alignment between computational and experimental pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. What methodological considerations are critical when investigating this compound’s synergistic effects with other compounds?

Synergy studies require rigorous experimental designs, such as checkerboard assays or combination index (CI) calculations using the Chou-Talalay method. Researchers should standardize compound ratios, exposure times, and control for additive or antagonistic effects. Transcriptomic or metabolomic profiling post-treatment can reveal mechanistic interactions, supported by pathway enrichment analysis .

Q. How can researchers optimize this compound’s synthetic pathways for scalability in academic settings?

Semi-synthesis from natural precursors (e.g., hibiscus derivatives) may improve yield. Key steps include protecting group strategies and catalytic optimization (e.g., palladium-mediated coupling). Reaction monitoring via LC-MS and X-ray crystallography for intermediate characterization ensures fidelity. Green chemistry principles (e.g., solvent recycling) should align with reproducibility goals .

Data Analysis and Reproducibility

Q. What statistical frameworks are suitable for analyzing dose-dependent responses in this compound studies?

Non-linear regression models (e.g., four-parameter logistic curves) are standard for dose-response analysis. Bayesian hierarchical models account for inter-experiment variability, while bootstrapping estimates confidence intervals. Open-source tools like R/Bioconductor or GraphPad Prism facilitate transparency, with raw data archived in repositories like Zenodo .

Q. How should researchers address batch-to-batch variability in this compound isolation?

Implement quality control (QC) protocols, including NMR and HPLC-UV batch profiling. Principal component analysis (PCA) of QC data identifies outlier batches. Standard operating procedures (SOPs) must document deviations, and stability studies (e.g., accelerated degradation under heat/light) ensure compound integrity .

Future Directions

Q. What gaps exist in current methodologies for studying this compound’s ecological roles?

Few studies integrate ethnobotanical data with metabolomic profiling to link traditional uses to bioactivity. Fieldwork should employ GPS mapping of source plants and climate-controlled cultivation to assess environmental impacts on compound yield. Collaborative frameworks with Indigenous knowledge holders ensure ethical research practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.